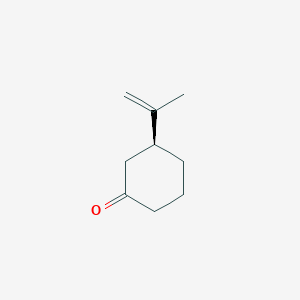
(S)-3-(Prop-1-en-2-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Prop-1-en-2-yl)cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Prop-1-en-2-yl)cyclohexanone typically involves the reaction of cyclohexanone with prop-1-en-2-yl derivatives under specific conditions. One common method includes the use of a base to deprotonate the cyclohexanone, followed by the addition of the prop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(S)-3-(Prop-1-en-2-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(S)-3-(Prop-1-en-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism by which (S)-3-(Prop-1-en-2-yl)cyclohexanone exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
®-3-(Prop-1-en-2-yl)cyclohexanone: The enantiomer of (S)-3-(Prop-1-en-2-yl)cyclohexanone, which may have different biological activities.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various applications. This makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
(3S)-3-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3/t8-/m0/s1 |
InChIキー |
TYQGXKQUZWWNDA-QMMMGPOBSA-N |
異性体SMILES |
CC(=C)[C@H]1CCCC(=O)C1 |
正規SMILES |
CC(=C)C1CCCC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
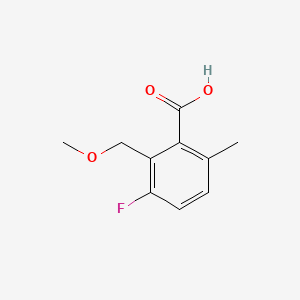
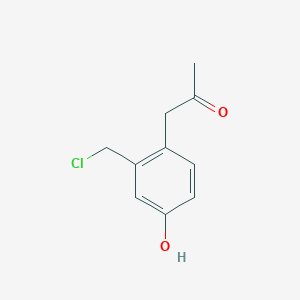

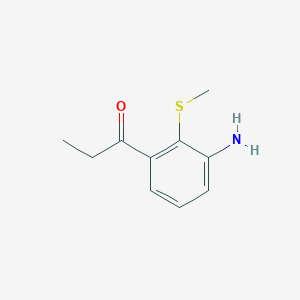
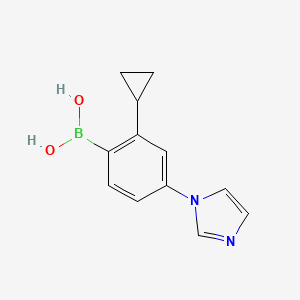
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
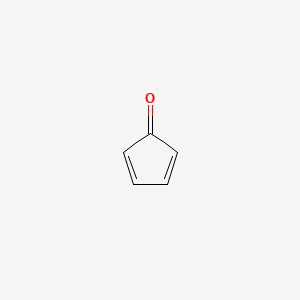

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
